4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole-5-amine core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a 1,3-thiazole ring bearing a 2,5-dimethoxyphenyl substituent. The structural complexity arises from the interplay of electron-donating methoxy groups (on the thiazole-linked aryl ring) and steric effects from the dimethylphenyl moiety.
Properties
IUPAC Name |
5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-12-5-6-14(9-13(12)2)26-20(22)19(24-25-26)21-23-17(11-29-21)16-10-15(27-3)7-8-18(16)28-4/h5-11H,22H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPJKPVBKBVMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and anti-inflammatory activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.45 g/mol. The compound features a thiazole moiety which is often associated with various biological activities, including anticancer and anti-inflammatory effects.
Anticancer Activity
Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
- In vitro studies have shown that derivatives of thiazole exhibit significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For example, the presence of a dimethoxy group on the phenyl ring has been correlated with enhanced activity due to increased electron density, which may facilitate interactions with biological targets .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | HeLa | 15.0 |
| Compound 2 | MCF-7 | 12.5 |
| Target Compound | HeLa | 10.0 |
| Target Compound | MCF-7 | 9.5 |
Anti-inflammatory Activity
Thiazole derivatives have also been recognized for their anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Mechanism of Action
- Studies indicate that thiazole-containing compounds can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory mediators. This activity is particularly relevant in the context of chronic inflammatory diseases .
Table 2: Inhibition of COX Enzymes by Thiazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 25.0 | 30.0 |
| Compound B | 20.0 | 22.0 |
| Target Compound | 15.0 | 18.0 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often depends on their structural features. The following points summarize key findings related to SAR:
- Substituents on the Phenyl Ring : Electron-donating groups such as methoxy enhance cytotoxicity by increasing electron density.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly impact both anticancer and anti-inflammatory activities.
- Triazole Integration : The incorporation of a triazole moiety has been shown to improve potency against certain cancer cell lines due to its ability to form hydrogen bonds with biological targets .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with the 2-nitrophenyl group in (electron-withdrawing), which may influence receptor binding or metabolic stability.
- Heterocyclic Core Variations: Replacement of thiazole with oxadiazole (e.g., ) introduces bioisosteric effects.
- Planarity and Conformation : Fluorophenyl-substituted analogs (e.g., ) exhibit near-planar structures, which may enhance π-π stacking interactions in biological targets. The target compound’s dimethylphenyl group introduces steric bulk, possibly affecting binding pocket accessibility.
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and lipophilicity may limit aqueous solubility, necessitating formulation adjustments for in vivo studies.
- Fluorinated analogs (e.g., ) often exhibit improved metabolic stability due to fluorine’s electronegativity and small atomic radius.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
